7-methoxyisoflavone is a methoxyisoflavone that is isoflavone substituted by a methoxy group at position 7.
7-Methoxyisoflavone
CAS No.: 1621-56-3
Cat. No.: VC21318423
Molecular Formula: C16H12O3
Molecular Weight: 252.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1621-56-3 |
---|---|
Molecular Formula | C16H12O3 |
Molecular Weight | 252.26 g/mol |
IUPAC Name | 7-methoxy-3-phenylchromen-4-one |
Standard InChI | InChI=1S/C16H12O3/c1-18-12-7-8-13-15(9-12)19-10-14(16(13)17)11-5-3-2-4-6-11/h2-10H,1H3 |
Standard InChI Key | IECSQLKWZBEUGA-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Chemical Structure and Properties
Molecular Identity
7-Methoxyisoflavone (C₁₆H₁₂O₃) is an isoflavone derivative characterized by a methoxy group substitution at position 7 of the isoflavone core structure . It has a molecular weight of 252.27 g/mol and is identified by the CAS Registry Number 1621-56-3 . The compound's IUPAC name is 7-methoxy-3-phenylchromen-4-one .
Structural Features
The chemical structure consists of a chromene ring system with a phenyl group at position 3 and a methoxy group at position 7. This structural arrangement contributes to its biological activity and distinguishes it from other isoflavone derivatives . The basic structure can be represented by the following molecular formula and canonical SMILES notation:
Physical Properties
7-Methoxyisoflavone presents as a solid with a melting point of 157.5-159.0 °C . This relatively high melting point is consistent with its polycyclic aromatic structure. The compound's physical properties contribute to its stability and potential for pharmaceutical formulation.
Nomenclature and Identification
Alternative Names
The compound is known by several synonyms in scientific literature:
-
7-Methoxy-3-phenyl-4H-chromen-4-one
-
7-Methoxy-3-phenylchromen-4-one
-
4H-1-benzopyran-4-one, 7-methoxy-3-phenyl-
Database Identifiers
7-Methoxyisoflavone is cataloged in various chemical and biological databases with the following identifiers:
-
PubChem CID: 638006
-
InChIKey: IECSQLKWZBEUGA-UHFFFAOYSA-N
-
ChEBI ID: CHEBI:12257
-
ChEMBL ID: CHEMBL563919
These identifiers facilitate cross-referencing across chemical databases and scientific literature, supporting comprehensive research on this compound.
Biological Activities
Anti-inflammatory Properties
7-Methoxyisoflavone demonstrates significant anti-inflammatory activity through multiple mechanisms. Research shows it can inhibit inflammatory pathways more effectively than many standard flavones, with particular efficacy in regulating NF-κB activity . Shin et al. demonstrated that 7-Methoxyisoflavone has higher NF-κB-inhibition activity than most conventional flavones in HCT116 cells, suggesting enhanced pharmacological potential .
Immunomodulatory Effects
The compound shows notable immunomodulatory properties through its ability to:
-
Regulate T-helper cell responses (Th1/Th2 balance)
-
Decrease mast cell activation and neutrophil infiltration
-
Reduce serum IgE levels
These effects collectively contribute to its therapeutic potential in inflammatory conditions, particularly those with an immune system component.
Therapeutic Applications
Role in Atopic Dermatitis Treatment
Research has specifically investigated 7-Methoxyisoflavone's efficacy in atopic dermatitis (AD) models. Studies using both fluorescein isothiocyanate (FITC) and oxazolone (OXZ)-induced AD in female BALB/c mice have demonstrated that the compound significantly ameliorates AD symptoms .
Key therapeutic effects observed include:
-
Decreased ear thickness
-
Reduced spleen index
-
Decreased mast cell activation
-
Inhibited neutrophil infiltration
These findings suggest potential applications in treating inflammatory skin conditions, especially considering the limitations of current therapies such as antihistamines and steroids, which often cause adverse effects including sedation, psychomotor retardation, acne, and skin atrophy with long-term use .
Advantages Over Conventional Treatments
7-Methoxyisoflavone presents several potential advantages over conventional AD treatments:
-
Natural flavonoid compound with potentially fewer side effects
-
Multi-pathway modulation rather than single-target effects
-
Effective regulation of both Th1 and Th2 responses
This multi-target approach may offer more comprehensive relief of symptoms while potentially reducing side effects associated with conventional treatments.
Molecular Mechanisms of Action
Regulation of Signaling Pathways
7-Methoxyisoflavone exerts its effects through modulation of multiple signaling pathways critical to inflammation and immune response:
NF-κB Pathway Inhibition
The compound significantly inhibits NF-κB signaling in FITC-treated mice by:
-
Downregulating phospho-IkBα
-
Reducing p65 expression
This pathway is particularly important as an orthologous NF-κB binding site exists 3.7 kb upstream of the mouse TSLP gene promoter, providing a direct mechanistic link to TSLP inhibition .
MAPK-AP1 Pathway Modulation
Research demonstrates that 7-Methoxyisoflavone effectively reverses FITC-induced activation of multiple components of the MAPK pathway, including:
This inhibition extends to suppression of AP-1 transcriptional activity through decreased expression of AP-1 components including c-Fos and c-Jun .
Immunological Mechanisms
The compound demonstrates specific effects on key immunological processes involved in atopic dermatitis:
Th1/Th2 Balance Regulation
7-Methoxyisoflavone regulates the Th1/Th2 balance through multiple mechanisms:
-
Decreases transcription of Th1-associated chemokines (Cxcl9, Cxcl10)
-
Reduces Th2-associated chemokines (Ccl17, Ccl22)
-
Modulates serum levels of inflammatory cytokines (IFN-γ, IL-4)
-
Downregulates TSLP, a hematopoietic factor critical in Th1/Th2 homeostasis
Th17 Response Modulation
In OXZ-induced AD models, 7-Methoxyisoflavone shows particular efficacy in reducing Th17 cytokine production. Research has identified that differentially expressed chemokines mRNAs in the OXZ-induced model are primarily enriched in the IL-17 signaling pathway .
The compound significantly reduces expression of:
Gene Expression Profile Analysis
Transcriptomic Studies
RNA sequencing has revealed distinct expression profiles influenced by 7-Methoxyisoflavone in different atopic dermatitis models. Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO) analyses identified significantly induced or repressed genes with twofold or greater changes in expression .
Key findings from these analyses include:
-
Chemokine transcriptions were significantly altered in the FITC-induced model
-
The major protein-protein interaction network of OXZ-induced differentially expressed chemokines mRNAs were primarily enriched in the IL-17 signaling pathway
These transcriptomic analyses provide valuable insights into the molecular mechanisms underlying the therapeutic effects of 7-Methoxyisoflavone in different types of atopic dermatitis.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume